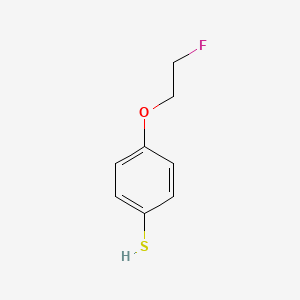

2-Fluoroethyl 4-mercaptophenyl ether

Description

2-Fluoroethyl 4-mercaptophenyl ether is a fluorinated aromatic thioether characterized by a 2-fluoroethyl group attached to a 4-mercaptophenyl moiety. This compound combines the electron-withdrawing effects of fluorine with the nucleophilic reactivity of the thiol group, making it a candidate for applications in polymer synthesis, molecular electronics, and electrochemical systems.

Properties

Molecular Formula |

C8H9FOS |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

4-(2-fluoroethoxy)benzenethiol |

InChI |

InChI=1S/C8H9FOS/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,11H,5-6H2 |

InChI Key |

GOTJKVIKGZSSEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCF)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Electronic Properties and Molecular Conformation

Bis-(4-mercaptophenyl)-ether (BPE) :

BPE, a thiol-rich analog, exhibits HOMO and LUMO energies of approximately -1.25 eV and 2.00 eV, respectively, with a bandgap of ~3.25 eV. Its electronic transport properties are highly conformation-dependent; molecular junctions with phenyl ring angles <90° show enhanced conductance due to improved orbital alignment .- Key Difference : The absence of fluorine in BPE reduces its electrochemical stability compared to fluorinated analogs.

- 2-Fluoroethyl 4-Mercaptophenyl Ether: The fluorine atom in the 2-fluoroethyl group likely lowers the HOMO energy (increasing oxidation resistance) and modifies charge transport via polar C-F bonds.

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Conductance Dependency | Reference |

|---|---|---|---|---|---|

| Bis-(4-mercaptophenyl)-ether | -1.25 | 2.00 | 3.25 | Molecular conformation | |

| Diphenyl-ether | -1.25 | 2.00 | 3.25 | Electrode coupling |

Electrochemical Performance in Fluorinated Ethers

Fluorinated ether solvents like bis(2-fluoroethyl) ether (BFE) demonstrate superior ionic conductivity (e.g., 5.2 mS/cm at -40°C) and oxidation stability (>4.5 V vs. Li+/Li) compared to non-fluorinated analogs (e.g., diethyl ether, DEE). This is attributed to fluorine’s ability to weaken Li+-solvent interactions and stabilize electrolyte decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.